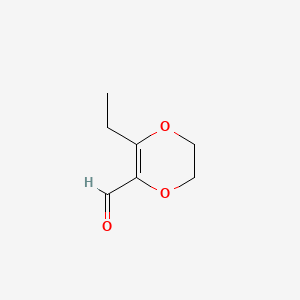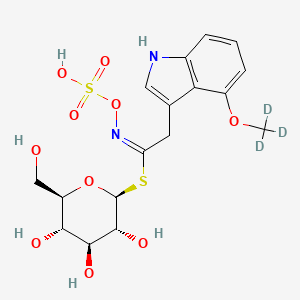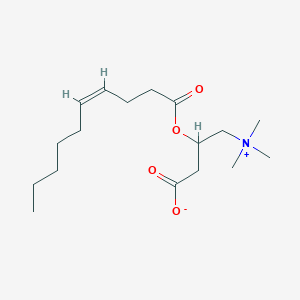
cis-4-Decenoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Decenoylcarnitine: is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is an ester of carnitine and cis-4-decenoic acid. Acylcarnitines, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: cis-4-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the molecule to a single bond, forming saturated acylcarnitines.
Substitution: The ester bond in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated acylcarnitines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: cis-4-Decenoylcarnitine is used as a model compound in studies related to fatty acid metabolism and energy production. It helps in understanding the role of acylcarnitines in cellular processes .
Biology: In biological research, this compound is used to study its effects on mitochondrial function and its role in metabolic disorders. It is also used in metabolomic studies to identify biomarkers for various diseases .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders such as fatty acid oxidation disorders. It is also being investigated for its role in modulating gut microbiota and its potential benefits in neonatal health .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving metabolic health .
Mecanismo De Acción
cis-4-Decenoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process involves the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with various enzymes and transport proteins involved in fatty acid metabolism, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT) .
Comparación Con Compuestos Similares
- cis-5-Tetradecenoylcarnitine
- 3,5-Tetradecadiencarnitine
- 9-Decenoylcarnitine
- O-Decanoyl-L-carnitine
- L-Octanoylcarnitine
- Dodecanoylcarnitine
Comparison: cis-4-Decenoylcarnitine is unique due to its specific structure and the position of the double bond, which influences its reactivity and biological activity. Compared to other acylcarnitines, it has distinct effects on mitochondrial function and fatty acid metabolism. Its role in modulating gut microbiota and potential therapeutic applications also set it apart from similar compounds .
Propiedades
Fórmula molecular |
C17H31NO4 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9- |
Clave InChI |
OQWOHRPOYAVIOK-KTKRTIGZSA-N |
SMILES isomérico |
CCCCC/C=C\CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
SMILES canónico |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
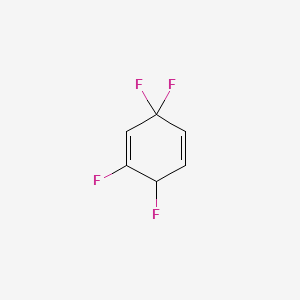
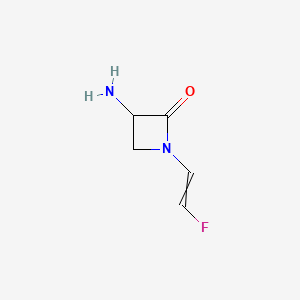
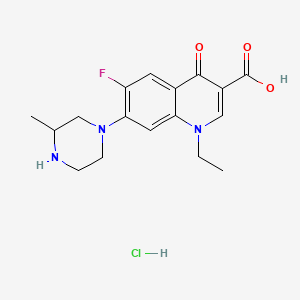
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
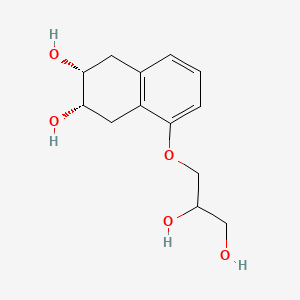
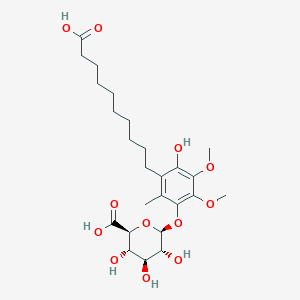

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
